Pigment Red 254

説明

Systematic Nomenclature and Molecular Formula

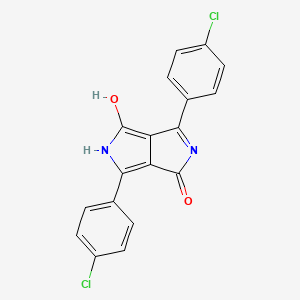

The systematic chemical identification of Pigment Red 254 establishes its position within the broader classification of heterocyclic organic compounds. According to International Union of Pure and Applied Chemistry nomenclature standards, the compound bears the systematic name 3,6-bis(4-chlorophenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione. This nomenclature reflects the bicyclic heterocyclic core structure featuring two fused pyrrole rings with ketone functionalities at the 1,4-positions and chlorinated phenyl substituents at the 3,6-positions. The molecular formula C₁₈H₁₀Cl₂N₂O₂ indicates a molecular weight of 357.19 daltons, comprising eighteen carbon atoms, ten hydrogen atoms, two chlorine atoms, two nitrogen atoms, and two oxygen atoms.

The compound exists under multiple Chemical Abstracts Service registry numbers, with the primary identifier being 84632-65-5, while an alternative registry number 122390-98-1 is also recognized in chemical databases. The Color Index designation assigns the number 56110 to this specific pigment formulation. Additional systematic identifiers include the Reaxys Registry Number 5351246 and the PubChem Substance identification number 87559014. The molecular descriptor language representations provide precise structural encoding, with the simplified molecular-input line-entry system displaying as C1=CC(=CC=C1C2=C3C(=C(N2)O)C(=NC3=O)C4=CC=C(C=C4)Cl)Cl.

The systematic nomenclature further encompasses the International Chemical Identifier string InChI=1S/C18H10Cl2N2O2/c19-11-5-1-9(2-6-11)15-13-14(18(24)21-15)16(22-17(13)23)10-3-7-12(20)8-4-10/h1-8,21,24H, which provides unambiguous structural representation. The corresponding InChI Key IWCLHLSTAOEFCW-UHFFFAOYSA-N serves as a compact identifier for database searches and chemical informatics applications. These systematic identifiers collectively establish the precise chemical identity necessary for regulatory compliance, commercial specifications, and scientific research applications.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,4-bis(4-chlorophenyl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10Cl2N2O2/c19-11-5-1-9(2-6-11)15-13-14(18(24)21-15)16(22-17(13)23)10-3-7-12(20)8-4-10/h1-8,21,24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCLHLSTAOEFCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C(=C(N2)O)C(=NC3=O)C4=CC=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044736 | |

| Record name | Pigment Red 254 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid; Liquid, Other Solid; Other Solid | |

| Record name | Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(4-chlorophenyl)-2,5-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

84632-65-5, 122390-98-1 | |

| Record name | Pigment Red 254 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084632655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(4-chlorophenyl)-2,5-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pigment Red 254 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(4-chlorophenyl)-2,5-dihydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(4-chlorophenyl)-2,5-dihydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIGMENT RED 254 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WGL0620LJ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Condensation-Based Synthesis via Sodium tert-Amyl Alcohol

The most widely documented method involves the condensation of 4-chlorobenzonitrile with diisopropyl succinate in the presence of sodium tert-amyl alcohol. Key steps include:

Formation of Sodium tert-Amyl Alcohol Complex

Under nitrogen protection, metallic sodium reacts with tert-amyl alcohol and ferric trichloride (FeCl₃) at 80–120°C for 2–12 hours to generate a sodium tert-amyl alcohol solution. FeCl₃ acts as a catalyst, enhancing the reactivity of sodium by stabilizing intermediates.

Condensation and Cyclization

4-Chlorobenzonitrile is introduced into the sodium tert-amyl alcohol solution at 60–120°C, followed by dropwise addition of diisopropyl succinate. The molar ratio of 4-chlorobenzonitrile to sodium is critical (2:1 to 6:1), with diisopropyl succinate added at a 1:1.55–2 molar ratio relative to the nitrile. Condensation proceeds at 70–130°C for 2–6 hours, forming the DPP core via cyclization.

Hydrolysis and Purification

The condensed product is hydrolyzed in deionized water containing surfactants (e.g., castor oil polyoxyethylene ether) at 0–100°C for 1–12 hours. Surfactants prevent particle aggregation, ensuring uniform crystallinity. Subsequent vacuum distillation removes tert-amyl alcohol and isopropanol byproducts, yielding a crude product with 85–95.5% purity.

Table 1: Optimization of Sodium tert-Amyl Alcohol Method

| Parameter | Range | Optimal Value | Yield (%) |

|---|---|---|---|

| Reflux Temperature (°C) | 80–120 | 90 | 95.5 |

| Condensation Time (h) | 2–6 | 4 | 93.2 |

| Surfactant Concentration | 0.02–0.1 g/g | 0.05 g/g | 94.8 |

Ionic Liquid-Assisted Synthesis

ChemicalBook outlines an alternative approach using 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF₄) as a green catalyst. This method reduces reaction time and energy consumption:

Comparative Analysis of Methodologies

Yield and Purity

化学反応の分析

Types of Reactions

Pigment Red 254 undergoes various chemical reactions, including:

Oxidation: The pigment can be oxidized under certain conditions, although it is generally stable.

Reduction: Reduction reactions can alter the pigment’s color properties.

Substitution: The chlorophenyl groups in this compound can undergo substitution reactions with other nucleophiles.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate.

Reduction: Reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorophenyl groups .

科学的研究の応用

Pigment Red 254 has a wide range of applications in scientific research:

Chemistry: Used as a precursor for synthesizing other diketopyrrolo-pyrrole derivatives.

Biology: Employed in bioimaging due to its fluorescent properties.

Medicine: Investigated for use in photodynamic and photothermal therapy.

Industry: Widely used in automotive coatings, plastics, and high-end coatings due to its excellent coloristic and fastness properties

作用機序

The precise mechanism of action of Pigment Red 254 involves its interaction with cellular molecules such as proteins and DNA. Upon exposure to visible light, the pigment emits light, making it useful in imaging applications. The molecular structure of this compound allows it to form hydrogen bonds and π-π interactions, contributing to its stability and color properties .

類似化合物との比較

Comparison with Similar Compounds

Comparison with Other DPP Pigments

DPP pigments share a common core structure but differ in substituents, which modulate their optical and stability properties.

| Property | PR254 (Cl-substituted) | PR255 (Unsubstituted DPP) | PR264 (CF₃-substituted) |

|---|---|---|---|

| Molecular Formula | C₁₈H₁₀Cl₂N₂O₂ | C₁₈H₁₂N₂O₂ | C₂₀H₁₀F₆N₂O₂ |

| Color Hue | Neutral Red | Yellowish Red | Bluish Red |

| Lightfastness | 7–8 | 6–7 | 8 |

| Heat Resistance | 300°C (HDPE) | 250°C | 320°C |

| Solvent Resistance | Excellent | Good | Superior |

| Primary Applications | Automotive, Plastics | Coatings, Inks | Aerospace Coatings |

PR254’s chlorine substituents enhance its lightfastness and thermal stability compared to non-halogenated DPPs like PR253. However, fluorinated derivatives (e.g., PR264) exhibit even higher heat resistance due to stronger C–F bonds .

Comparison with Quinacridone Pigments

Quinacridones (e.g., PR122, PV19) are another class of high-performance red-violet pigments but differ chemically and functionally from DPPs.

| Property | PR254 (DPP) | PR122 (Quinacridone) | PV19 (γ-Quinacridone) |

|---|---|---|---|

| Chemical Class | Diketopyrrolopyrrole | Quinacridone | Quinacridone |

| Color Hue | Neutral Red | Magenta-Red | Violet-Red |

| Lightfastness | 7–8 | 7–8 | 8 |

| Heat Resistance | 300°C | 260°C | 280°C |

| Opacity | Semi-Transparent | Transparent | Opaque |

| Applications | Plastics, Coatings | Automotive, Art Supplies | Industrial Paints |

While both classes exhibit excellent lightfastness, PR254 outperforms quinacridones in heat stability, making it preferable for high-temperature plastic processing . Quinacridones, however, offer superior transparency for artistic and automotive metallic finishes .

Comparison with Naphthol AS Pigments

Naphthol AS pigments (e.g., PR170) are cost-effective alternatives but lag in performance.

| Property | PR254 (DPP) | PR170 (Naphthol AS) |

|---|---|---|

| Lightfastness | 7–8 | 5–6 |

| Heat Resistance | 300°C | 200°C |

| Solvent Resistance | Excellent | Moderate |

| Cost | High | Low |

| Applications | Automotive, Engineering | Textiles, Packaging |

PR170’s lower lightfastness and thermal stability limit its use in premium applications. However, it is often blended with PR254 to reduce costs while maintaining acceptable color quality .

Comparison with Inorganic Red Pigments

Inorganic pigments like PR101 (iron oxide) offer distinct advantages and limitations.

| Property | PR254 (Organic) | PR101 (Inorganic) |

|---|---|---|

| Lightfastness | 7–8 | 8 |

| Heat Resistance | 300°C | >500°C |

| Opacity | Semi-Transparent | Opaque |

| Toxicity | Low (acute inhalation) | Contains Heavy Metals |

| Applications | Plastics, Inks | Construction, Ceramics |

PR254 surpasses PR101 in tinting strength and chromaticity but lacks the extreme heat resistance of iron oxide. Inorganic pigments are also more prone to heavy-metal contamination .

Key Research Findings

- Particle Size Optimization : PR254 with a particle size of 0.01–0.12 µm exhibits optimal color strength and dispersion stability. Narrow particle size distribution (FWHM: 0.1–0.88°2θ) minimizes batch variability .

- Eco-Toxicology : Acute inhalation studies indicate PR254 has low toxicity compared to mixed chlorinated DPP isomers, which show mild pulmonary inflammation in rodent models .

- Synthetic Efficiency : PR254 is synthesized via Claisen condensation of 4-chlorobenzoyl chloride and dimethyl succinate, yielding high purity (>98%) with minimal byproducts .

生物活性

Pigment Red 254, a diketopyrrolopyrrole (DPP) pigment, is recognized for its vibrant color and high stability, making it a popular choice in various applications, including coatings, plastics, and inks. Understanding its biological activity is essential for assessing its safety and potential health effects. This article reviews the biological activity of this compound, focusing on inhalation toxicity studies, physicochemical properties, and potential risks associated with its use.

This compound is characterized by its chemical formula and belongs to the class of organic pigments known for their high performance and low toxicity. The pigment exists in both fine and coarse forms, which exhibit different physicochemical properties:

| Property | Fine this compound | Coarse this compound |

|---|---|---|

| Particle Size | 43 nm | 233 nm |

| Surface Area | 94 m²/g | 16 m²/g |

| Chemical Composition | C: 60.9%, H: 2.8%, N: 7.8%, O: 9.0%, Cl: 19.9% | C: 60.5%, H: 2.8%, N: 7.8%, O: 8.9%, Cl: 19.7% |

| Hydrophobicity | Hydrophobic (135°) | Hydrophobic (136°) |

The differences in particle size and surface area can influence the biological activity and toxicity of the pigment.

Inhalation Toxicity Studies

A significant study assessed the inhalation toxicity of this compound by exposing Wistar rats to aerosolized particles over five consecutive days at a concentration of 30 mg/m³. The study aimed to evaluate the pigment's effects on respiratory health through broncho-alveolar lavage fluid (BALF) analysis and histopathological examinations.

Findings

- Toxicity Profile : The study found that exposure to this compound resulted in minimal changes in BALF, indicating that the pigment was well-tolerated with no significant inflammatory response observed in the lungs .

- Histopathological Observations : Microscopic examinations revealed slight hypertrophy/hyperplasia of bronchioles and alveolar ducts but without evidence of systemic inflammation or significant lung damage .

- Phagocytosis : The presence of pigment deposits and phagocytosis by alveolar macrophages was noted, suggesting that while the pigment is not highly toxic, it can still elicit some biological responses .

Case Study on Nanopigments

A literature review highlighted the limited research on the toxicological profiles of organic nanopigments like this compound compared to inorganic counterparts. It emphasized that while many studies focus on inorganic pigments (e.g., titanium dioxide), there is a scarcity of data regarding organic pigments' interactions with biological systems .

Implications for Risk Assessment

The lack of standardized testing methodologies for nanomaterials complicates risk assessments for pigments like this compound. However, general observations indicate that organic pigments tend to exhibit lower toxicity levels than their inorganic counterparts, particularly concerning inhalation exposure routes .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Pigment Red 254, and how do they influence its stability in polymer matrices?

- Answer : this compound (C₁₈H₁₀Cl₂N₂O₂) has a molecular weight of 357.19 g/mol and a density of 1.57 g/cm³. Computational chemistry data reveal a logP (hydrophobicity) value of 3.1, indicating moderate lipophilicity, which affects its dispersion in hydrophobic polymer systems. Its hydrogen-bonding capacity (2 donors, 2 acceptors) contributes to intermolecular interactions, enhancing thermal stability up to 200°C in polymers like PVC and polyolefins . The planar molecular structure and π-π stacking further improve photostability, critical for outdoor applications .

Q. How is the crystal structure of this compound resolved despite its low solubility?

- Answer : Due to negligible solubility in most solvents (e.g., <10 mg/100g in standard fat), single-crystal growth is infeasible. Researchers use X-ray powder diffraction (XRPD) with simulated annealing and Rietveld refinement. Key steps include:

- Data collection : Stoe Stadi-P diffractometer (Cu Kα₁ radiation, 2θ range: 2–60°, step size 0.01°) .

- Structure solution : DASH3.1 for simulated annealing, TOPAS-Academic for lattice refinement (triclinic system, space group P1, a=3.871 Å, b=6.553 Å, c=15.292 Å) .

- Validation : Final R-values (Rp=6.506, Rwp=8.578) confirm accuracy .

Advanced Research Questions

Q. What methodological challenges arise in analyzing this compound’s thermal degradation pathways, and how can they be mitigated?

- Answer : Challenges include:

- Decomposition at high temperatures : Thermal gravimetric analysis (TGA) must be paired with mass spectrometry to identify volatile byproducts (e.g., Cl⁻ release at >300°C) .

- Sample homogeneity : Agglomeration in polymer matrices can skew results. Pre-treatment via ball milling (particle size ~0.25 µm) ensures uniform dispersion .

- Data interpretation : Use Kissinger-Akahira-Sunose isoconversional method to model activation energy (Ea) for degradation steps .

Q. How do intermolecular interactions in this compound’s crystal lattice affect its photostability?

- Answer : The crystal structure features N–H⋯O hydrogen bonds forming 2(8) rings, creating chains along the [110] direction. These bonds:

- Reduce exciton mobility : By stabilizing the π-conjugated system, they minimize photo-oxidation .

- Enhance solvent resistance : Tight packing (interplanar spacing ~3.4 Å) limits solvent penetration, as shown in SEM-EDS analysis of aged coatings .

Q. How can researchers address contradictory data on this compound’s solubility in aqueous systems?

- Answer : Reported solubility ranges (400–30,000 ng/L at 20–23°C) vary due to:

- Particle size effects : Smaller nanoparticles (<100 nm) exhibit higher apparent solubility. Use dynamic light scattering (DLS) to standardize particle size .

- pH dependence : Protonation of carbonyl groups at pH <5 increases hydrophilicity. Conduct solubility tests in buffered solutions (pH 3–9) with HPLC quantification .

- Validation : Compare with EPI Suite predictions (e.g., logP=3.1) to reconcile experimental vs. computational data .

Methodological Design Considerations

Q. What statistical frameworks are optimal for analyzing this compound’s dispersion efficiency in composite materials?

- Answer : Use two-way ANOVA to evaluate factors like:

- Independent variables : Mixing time (10–60 min), shear rate (100–500 rpm).

- Dependent variables : Particle size (D50), color strength (Kubelka-Munk theory) .

- Tools : Minitab or R for factorial design, ensuring power >0.8 and α=0.05 .

Q. How can computational models predict this compound’s compatibility with novel co-polymers?

- Answer : Apply molecular dynamics (MD) simulations:

- Force fields : OPLS-AA for van der Waals and electrostatic interactions.

- Outputs : Flory-Huggins interaction parameter (χ) to assess miscibility .

- Validation : Cross-reference with DSC data (Tg shifts) in polymer blends .

Data Presentation Guidelines

Q. What are best practices for visualizing this compound’s spectral data in publications?

- Answer :

- UV-Vis spectra : Normalize absorbance to 0–1 range, annotate λmax (e.g., 520 nm in DMF) .

- XRPD patterns : Overlay experimental vs. calculated profiles, highlighting Miller indices (e.g., (001), (110)) .

- Avoid redundancy : Use heatmaps for thermal stability data instead of tabulating duplicate values .

Gaps and Future Directions

Q. Which undetermined physicochemical properties of this compound warrant priority investigation?

- Answer : Critical gaps include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。